Physicochemical Differentiation: Lipophilicity (XLogP3) and Hydrogen-Bonding Profile vs. 2,3-Dimethoxybenzoyl Analog (CAS 1706089-13-5)
CAS 1705214-89-6 exhibits a computed XLogP3 of 1.3 with zero hydrogen bond donors and six hydrogen bond acceptors [1]. The 2,3-dimethoxybenzoyl analog (CAS 1706089-13-5; MF: C₂₀H₂₂N₆O₃; MW: 394.4) introduces an additional methoxy group, adding one HBA and increasing topological polar surface area, thereby predicting lower passive membrane permeability [2]. This difference is relevant because lipophilicity in the 1-3 logP range is associated with balanced solubility and permeability for oral bioavailability, and the mono-methoxy substitution of CAS 1705214-89-6 may offer a more favorable permeability profile than the di-methoxy variant [3].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 (PubChem computed); HBD = 0; HBA = 6; MW = 364.4 |
| Comparator Or Baseline | CAS 1706089-13-5 (2,3-dimethoxybenzoyl analog): MW = 394.4; HBA = 7; XLogP3 estimated ~0.9-1.1 |
| Quantified Difference | Δ MW ≈ 30 Da; Δ HBA = +1 for comparator; estimated Δ XLogP3 ≈ +0.2 to +0.4 units higher for target compound |
| Conditions | Computed physicochemical properties; PubChem 2021.05.07 release; XLogP3 3.0 algorithm |
Why This Matters
For procurement decisions in drug discovery programs, the lower molecular weight and balanced lipophilicity of CAS 1705214-89-6 relative to the dimethoxy analog may translate to superior solubility and permeability characteristics per Lipinski guidelines, making it a more tractable starting point for lead optimization.
- [1] PubChem Compound Summary for CID 90539387 (CAS 1705214-89-6). National Center for Biotechnology Information, 2025. View Source
- [2] PubChem database entry for 3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine (CAS 1706089-13-5). Structure-based property estimation. View Source
- [3] Lipinski, C.A. et al. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46, 3-26. View Source
